2-(Methylthio)quinazolin-4-amine
Overview
Description
2-(Methylthio)quinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which includes 2-(Methylthio)quinazolin-4-amine, was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)quinazolin-4-amine is derived from the quinazoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the specific synthesis of 2-(Methylthio)quinazolin-4-amine, a nucleophilic substitution reaction is used .Scientific Research Applications
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Medicinal Chemistry
- Quinazoline is an essential scaffold, known to be linked with various biological activities . Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
- Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets .
- The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
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Antitumor Activity
- A series of novel 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549 and Eca-109) using MTT assay .
- Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM) .
- Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells .
- Meanwhile, compound 11k induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .
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Synthesis of Quinazolin-4(3H)-ones
- Quinazolin-4(3H)-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .
- The synthetic methods primarily involve the use of a metal catalyst .
- These methods work well for substrates containing either electron-donating (EDG) or electron-withdrawing groups (EWG) .
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Pharmacological Diversification
- Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates .
- The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
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Green Process for Synthesis
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Dual Inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylase (HDAC)
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Microwave-Assisted Green Process
Future Directions
Quinazoline derivatives, including 2-(Methylthio)quinazolin-4-amine, have shown promising biological activities, suggesting potential for further optimization and development into new therapeutic agents . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
properties
IUPAC Name |
2-methylsulfanylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPUVYQSUYFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351228 | |
Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)quinazolin-4-amine | |
CAS RN |
63963-40-6 | |
Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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